4-Oxocycloheptanecarboxylic acid
Overview
Description
4-Oxocycloheptanecarboxylic acid is an organic compound with the molecular formula C8H12O3 It is a cyclic ketone carboxylic acid, characterized by a seven-membered ring structure with a ketone group at the fourth position and a carboxylic acid group
Mechanism of Action
Target of Action
As a carboxylic acid derivative, it may interact with various enzymes and proteins within the body, potentially influencing their function .
Mode of Action
As a carboxylic acid, it can participate in various biochemical reactions, such as nucleophilic acyl substitution reactions . These reactions could potentially lead to changes in the function of target proteins or enzymes.
Biochemical Pathways
For instance, they are involved in the C4 photosynthetic pathway, a process that uses a biochemical pump to concentrate CO2 to levels up to 10-fold atmospheric in specialized cells of the leaf where Rubisco, the primary enzyme of C3 photosynthesis, is located .
Pharmacokinetics
General principles of pharmacokinetics suggest that the compound’s bioavailability would be influenced by factors such as its solubility, stability in the gastrointestinal tract, and its ability to cross biological membranes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Oxocycloheptanecarboxylic acid. For instance, its stability could be affected by storage conditions, as suggested by its recommended storage temperature of 2-8°C .
Biochemical Analysis
Cellular Effects
The effects of 4-Oxocycloheptanecarboxylic acid on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to impact the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it can modulate cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to changes in biochemical pathways . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound has been observed to result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function . At higher doses, this compound can cause toxic or adverse effects, including disruption of cellular homeostasis and induction of oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to participate in the degradation of cyclohexanecarboxylic acid, a process that involves the aromatization of this compound to 4-hydroxybenzoic acid . This metabolic pathway highlights the compound’s role in modulating metabolic flux and influencing metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments . The distribution of this compound can affect its activity and function, as its presence in different cellular regions can influence various biochemical processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for the compound’s interaction with specific biomolecules and its involvement in distinct biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Oxocycloheptanecarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of cycloheptanone derivatives. For instance, the oxidation of cycloheptanone with potassium permanganate (KMnO4) in an alkaline medium can yield this compound. Another method involves the use of ozonolysis, where cycloheptene is treated with ozone (O3) followed by oxidative workup to produce the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using robust oxidizing agents like potassium permanganate or chromium trioxide (CrO3). These processes are optimized for high yield and purity, ensuring the compound meets the necessary specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Oxocycloheptanecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids.
Reduction: Reduction of the ketone group can yield cycloheptanecarboxylic acid.
Substitution: The carboxylic acid group can participate in esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alcohols in the presence of acid catalysts (e.g., sulfuric acid, H2SO4).
Major Products Formed
Oxidation: Dicarboxylic acids.
Reduction: Cycloheptanecarboxylic acid.
Substitution: Esters of this compound
Scientific Research Applications
4-Oxocycloheptanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A six-membered ring analog with similar chemical properties.
4-Oxocyclohexanecarboxylic acid: A six-membered ring analog with a ketone group at the fourth position.
Cycloheptanecarboxylic acid: A seven-membered ring analog without the ketone group.
Uniqueness
4-Oxocycloheptanecarboxylic acid is unique due to its seven-membered ring structure, which imparts distinct chemical reactivity and biological activity compared to its six-membered ring analogs. The presence of both a ketone and a carboxylic acid group allows for diverse chemical
Properties
IUPAC Name |
4-oxocycloheptane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-3-1-2-6(4-5-7)8(10)11/h6H,1-5H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHVNUTVSDQMJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC(=O)C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695043 | |
Record name | 4-Oxocycloheptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90482-29-4 | |
Record name | 4-Oxocycloheptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxocycloheptane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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